molecular formula C17H17NO3 B10961353 2-[(2,4-Dimethylphenyl)carbamoyl]phenyl acetate

2-[(2,4-Dimethylphenyl)carbamoyl]phenyl acetate

Cat. No.: B10961353
M. Wt: 283.32 g/mol
InChI Key: UWNZYHOYBFONDD-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C17H17NO3. It is characterized by the presence of a phenyl acetate group and a carbamoyl group attached to a dimethylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dimethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,4-dimethylphenyl isocyanate with phenyl acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,4-Dimethylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of phenyl acetate oxides.

    Reduction: Formation of 2-[(2,4-Dimethylphenyl)amino]phenyl acetate.

    Substitution: Formation of substituted phenyl acetate derivatives.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)carbamoyl]phenyl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid
  • 2-[(2,4-Dimethylphenyl)carbamoyl]phenyl methyl ether

Comparison: Compared to similar compounds, 2-[(2,4-Dimethylphenyl)carbamoyl]phenyl acetate is unique due to its specific structural features, such as the presence of the phenyl acetate group

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[2-[(2,4-dimethylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-11-8-9-15(12(2)10-11)18-17(20)14-6-4-5-7-16(14)21-13(3)19/h4-10H,1-3H3,(H,18,20)

InChI Key

UWNZYHOYBFONDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C)C

Origin of Product

United States

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